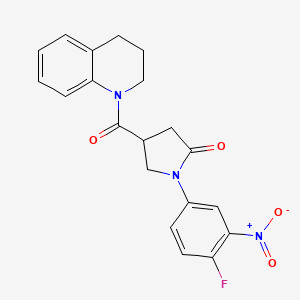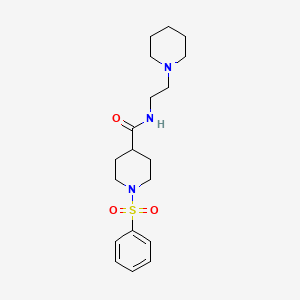
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as TOMP, is a novel compound that has attracted significant interest in the scientific research community due to its potential applications in various fields. TOMP is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a phthalazine ring.
Wissenschaftliche Forschungsanwendungen
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The exact mechanism of action of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its versatility in various fields of scientific research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the synthesis of this compound derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the development of novel analytical methods for the detection and quantification of this compound in biological samples could lead to new insights into its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 3-thiophene carboxylic acid with hydrazine hydrate to form 3-thiophene hydrazide. This intermediate compound is then reacted with ethyl chloroacetate to form the ethyl ester of 3-thiophene hydrazide. The ester is then reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-oxo-3H-phthalazine-1-carboxylic acid to form this compound.
Eigenschaften
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S/c21-15-10-5-2-1-4-9(10)13(18-19-15)16(22)23-8-12-17-14(20-24-12)11-6-3-7-25-11/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOPPOXESONQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7550809.png)
![3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550821.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550827.png)

![N-(cyclohexylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-methylbenzamide](/img/structure/B7550841.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)


![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)
![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
